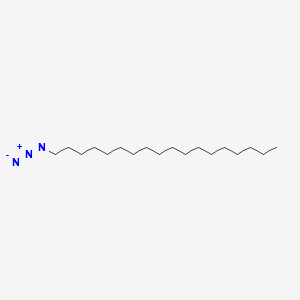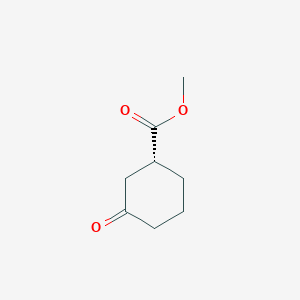![molecular formula C14H26N2O3 B6308913 tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1800219-15-1](/img/structure/B6308913.png)
tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the molecular formula C14H26N2O2 . It has a molecular weight of 254.37 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate” are not available, a related compound, “tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate”, has been synthesized under an argon atmosphere. Wet Pd/C was added into the compound in THF solution, and after replacing the gas in the flask 3 times with hydrogen, the reaction was stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The InChI code for “tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14/h15H,4-11H2,1-3H3 . The SMILES string is CC©©OC(=O)N1CCC2(CCNC2)CC1 .Physical And Chemical Properties Analysis
“tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” is a solid . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
I have conducted a search on the scientific research applications of “tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate” and found some information on its potential uses. Below are six unique applications, each with a detailed section:
Medicinal Chemistry
This compound has application value in medicinal chemistry, where it can be used as a reagent or intermediate in organic synthesis reactions .
Organic Synthesis
It serves as an intermediate in the synthesis of various organic compounds .
Synthesis of Biologically Active Molecules
The compound can be utilized to synthesize biologically active molecules, including antitumor agents and antibiotics .
Antitumor Agents
Its potential use in creating antitumor agents could be significant in cancer research and treatment .
Antibiotics
The compound may also be used to develop new antibiotics, contributing to the fight against bacterial infections .
Research and Development
In R&D, this compound could be explored for creating new chemical entities with potential therapeutic effects .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate are γ-aminobutyric acid type A receptors (GABAARs) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
Tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate acts as a competitive antagonist at GABAARs . This means it binds to the same site on the receptor as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and inhibits the receptor’s function.
Biochemical Pathways
By antagonizing GABAARs, tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate disrupts the normal inhibitory signaling of GABA in the central nervous system . This can lead to an increase in neuronal excitability, potentially affecting a variety of neurological processes.
Pharmacokinetics
The pharmacokinetic properties of tert-Butyl 1-hydroxy-3,9-diazaspiro[5It is known that the compound has low cellular membrane permeability , which may limit its bioavailability
Result of Action
The molecular and cellular effects of tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate’s action are largely dependent on the specific context of its use. By blocking GABAARs, it can alter neuronal activity and potentially influence a range of neurological functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate. For instance, the compound is typically stored at 2-8°C and protected from light . Additionally, its synthesis requires specific conditions, such as an argon atmosphere and a temperature of 40°C . These factors must be carefully controlled to ensure the compound’s stability and effectiveness.
Propriétés
IUPAC Name |
tert-butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-9-6-14(11(17)10-16)4-7-15-8-5-14/h11,15,17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDCVNPQGKGMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)
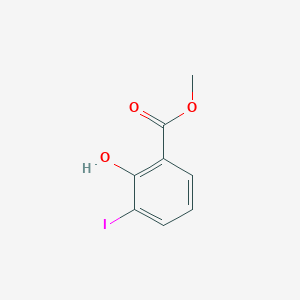
![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
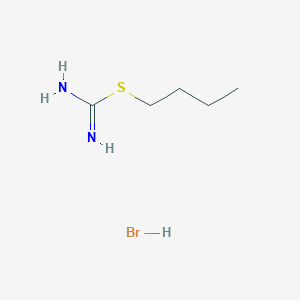


![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)

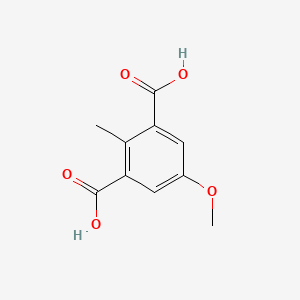
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
